molecular formula C18H16ClFN2OS B11521143 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11521143
M. Wt: 362.8 g/mol
InChI Key: BNMWOUDXLMRNEP-UHFFFAOYSA-N
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Description

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. Common synthetic routes include:

    Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and fluorophenyl groups can be achieved through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol lies in its combination of a thiazole ring with chlorophenyl and fluorophenyl groups. This combination imparts specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C18H16ClFN2OS

Molecular Weight

362.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)imino-4-(4-fluorophenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C18H16ClFN2OS/c19-14-4-8-16(9-5-14)21-18-22(10-1-11-23)17(12-24-18)13-2-6-15(20)7-3-13/h2-9,12,23H,1,10-11H2

InChI Key

BNMWOUDXLMRNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO)F

Origin of Product

United States

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